molecular formula C22H24ClN3O4S B2689362 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866897-29-2

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2689362
CAS No.: 866897-29-2
M. Wt: 461.96
InChI Key: MOPZKFYASGXZDT-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative characterized by a 4-chlorobenzenesulfonyl group at position 3, methoxy groups at positions 6 and 7, and a 4-methylpiperazine substituent at position 3.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S/c1-25-8-10-26(11-9-25)22-17-12-19(29-2)20(30-3)13-18(17)24-14-21(22)31(27,28)16-6-4-15(23)5-7-16/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPZKFYASGXZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps. One common method includes the aza-Michael addition reaction. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, the synthesis can start with the formylation of indole, followed by N-sulfonylation, and then a nucleophilic attack using a Grignard reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of simpler quinoline compounds .

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a therapeutic agent in treating various diseases.

    Medicine: Explored for its potential use in developing new drugs, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related quinoline derivatives:

Compound Molecular Formula Molecular Weight Substituents Key Properties
3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline C₂₂H₂₃ClN₃O₄S (estimated*) ~478.01 (estimated*) - 3: 4-Cl-benzenesulfonyl
- 4: 4-methylpiperazinyl
- 6,7: methoxy
Data not explicitly reported; inferred stability from sulfonyl and piperazine groups
3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(piperidin-1-yl)quinoline C₂₂H₂₃ClN₂O₄S 446.95 - 3: 4-Cl-benzenesulfonyl
- 4: piperidin-1-yl
- 6,7: methoxy
Available in 5 mg quantity; no biological data reported
6a: 2-(4-Chlorophenyl)-6,7-dimethoxy-4-(3-(4-methylpiperazin-1-yl)propoxy)quinoline C₂₉H₃₃ClN₃O₃ 507.05 - 2: 4-Cl-phenyl
- 4: 3-(4-methylpiperazinyl)propoxy
- 6,7: methoxy
Yield: 71%; m.p. not fully reported; characterized by HRESIMS
6j: 4-(3-(1H-imidazol-1-yl)propoxy)-6,7-dimethoxy-2-(4-(trifluoromethyl)phenyl)quinoline C₂₃H₂₂F₃N₃O₃ 445.44 - 4: 3-(imidazolyl)propoxy
- 2: 4-CF₃-phenyl
- 6,7: methoxy
Yield: 88%; m.p. 217–219°C; high purity via HPLC
C769-1495: 4-(4-benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline C₂₆H₂₄ClN₃O₂S 478.01 - 3: 4-Cl-benzenesulfonyl
- 4: 4-benzylpiperazinyl
Available in 1 mg quantity; no activity data

Note: Molecular weight and formula for the target compound are extrapolated from structurally similar entries in .

Structural and Functional Insights:

Replacement of sulfonyl with trifluoromethyl (6j) introduces hydrophobicity, which may alter membrane permeability .

Position 4 Variations :

  • The 4-methylpiperazine group in the target compound likely confers basicity and hydrogen-bonding capacity, contrasting with the neutral piperidine in C769-0747 or the benzylpiperazine in C769-1495 .
  • Propoxy-linked piperazine derivatives (e.g., 6a) exhibit higher molecular weights and flexibility, which could influence receptor binding kinetics .

Biological Implications :

  • Compounds with imidazole or trifluoromethyl groups (e.g., 6j) show higher melting points (>200°C), suggesting strong crystalline packing, whereas piperazine derivatives (e.g., 6a) have lower melting points (~120–130°C), indicating varied solubility profiles .

Biological Activity

3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline is a synthetic compound that has attracted significant interest due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a quinoline core, a piperazine ring, and a chlorobenzenesulfonyl group. These structural features contribute to its diverse biological activities, particularly in the fields of oncology and infectious diseases.

  • IUPAC Name : 3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline
  • Molecular Formula : C22H24ClN3O4S
  • Molecular Weight : 439.96 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an inhibitor of various enzymes and receptors involved in disease pathways. The sulfonyl group enhances its binding affinity, while the piperazine moiety may facilitate interactions with neurotransmitter receptors, potentially contributing to both antitumor and neuropharmacological effects.

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMCF-7 (breast)5.2Apoptosis induction
This compoundA549 (lung)4.8G2/M phase arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

PathogenMinimum Inhibitory Concentration (MIC)Mode of Action
E. coli32 µg/mLCell membrane disruption
S. aureus16 µg/mLEnzyme inhibition

Case Studies

  • Anticancer Study : A study evaluated the compound's effects on human breast carcinoma cells (MCF-7). Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results highlighted its effectiveness against multi-drug resistant strains, suggesting potential as a lead compound for antibiotic development.

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